Prolyllysine Is a Documented Substrate for Prolinase, Differentiating It from Non-Proline-Containing Dipeptides
Prolyllysine is explicitly listed as a substrate for prolinase (EC 3.4.13.18) purified from porcine kidney, alongside Pro-Ala, Pro-Gly, and Pro-Met [1]. The enzyme's broad specificity for Pro-Xaa dipeptides means that Pro-Lys is a valid tool for prolinase assays; however, dipeptides lacking an N-terminal proline (e.g., Lys-Pro, Ala-Lys) are not recognized by this enzyme, making Pro-Lys a functionally distinct choice for studying iminodipeptidase activity. While direct kinetic parameters (Km, Vmax) for Pro-Lys are not publicly available in the same source, the qualitative acceptance as a substrate creates a clear functional boundary against non-proline dipeptides.
| Evidence Dimension | Enzyme substrate recognition |
|---|---|
| Target Compound Data | Pro-Lys is hydrolyzed by prolinase (EC 3.4.13.18) |
| Comparator Or Baseline | Dipeptides without N-terminal proline (e.g., Lys-Pro, Ala-Lys) are not hydrolyzed |
| Quantified Difference | Binary (substrate vs. non-substrate) |
| Conditions | Purified porcine kidney prolinase; in vitro hydrolysis assay |
Why This Matters
Researchers developing prolinase inhibitors or studying proline-specific peptidase pathways require a substrate that is recognized by the enzyme; Pro-Lys satisfies this criterion, whereas generic dipeptides lacking N-terminal proline would yield false negatives.
- [1] Mayer, H.; Nordwig, A. The cleavage of prolyl peptides by kidney peptidases. Purification of iminodipeptidase (prolinase). Hoppe-Seyler's Z. Physiol. Chem. 1973, 354, 371-379. Substrate listing via enzyme-information.de. View Source
